2-Mercapto-4,6-dimethylnicotinonitrile
Overview
Description
2-Mercapto-4,6-dimethylnicotinonitrile is an organic compound with the molecular formula C8H8N2S. It is a derivative of nicotinonitrile, characterized by the presence of a mercapto group (-SH) and two methyl groups attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-4,6-dimethylnicotinonitrile typically involves the reaction of 4,6-dimethylnicotinonitrile with a thiolating agent. One common method is the reaction of 4,6-dimethylnicotinonitrile with hydrogen sulfide (H2S) in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction is carried out under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-4,6-dimethylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The mercapto group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the mercapto group under basic conditions
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Thioethers or thioesters
Scientific Research Applications
2-Mercapto-4,6-dimethylnicotinonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 2-Mercapto-4,6-dimethylnicotinonitrile involves its interaction with molecular targets such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity. Additionally, the compound’s antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,6-dimethylnicotinonitrile
- 2-Chloro-5,6-dimethylnicotinonitrile
- 2-Chloro-4,5,6-trimethylnicotinonitrile
- 6-Chloro-2,4-dimethylnicotinonitrile
Uniqueness
2-Mercapto-4,6-dimethylnicotinonitrile is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack the mercapto group or have different substituents on the pyridine ring .
Properties
IUPAC Name |
4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-5-3-6(2)10-8(11)7(5)4-9/h3H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRHEROEPICLRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=S)N1)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00203014 | |
Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-4,6-dimethyl-2-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00203014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54585-47-6 | |
Record name | 2-Mercapto-4,6-dimethylnicotinonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54585-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-4,6-dimethyl-2-thioxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054585476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-4,6-dimethyl-2-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00203014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 54585-47-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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